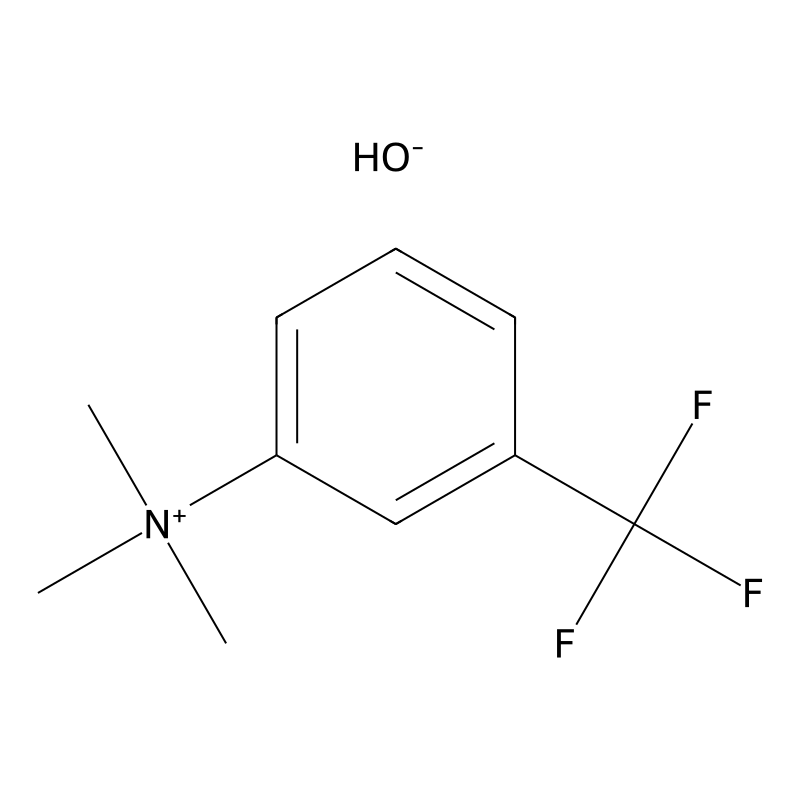

3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

TFPTMAOH is primarily used as an intermediate in organic synthesis. Due to its combined basic and lipophilic (fat-loving) properties, it can act as a catalyst for various organic reactions, including:

- Transesterification: This process involves exchanging the acyl group in an ester with a different alcohol. TFPTMAOH can be used as a catalyst in the transesterification of triglycerides, which are the main form of fat stored in animals and plants [].

Other Applications

While its use as a synthetic intermediate is the most common, TFPTMAOH has also been explored in other areas of scientific research, such as:

3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide is a chemical compound with the molecular formula and a molecular weight of approximately 221.22 g/mol. It is categorized as a quaternary ammonium compound and is often utilized as an intermediate in organic synthesis, particularly in transesterification reactions. This compound is recognized for its high reactivity and versatility, making it valuable in various scientific research applications, including organic chemistry, biochemistry, and medicinal chemistry .

In transesterification reactions, 3-(Trifluoromethyl)phenyltrimethylammonium hydroxide acts as a Brønsted-Lowry base catalyst. The hydroxide group (OH-) accepts a proton from the methanol molecule, forming water and a methoxide ion (CH3O-). The methoxide ion then attacks the carbonyl carbon atom of the ester bond in the triglyceride, leading to the formation of a tetrahedral intermediate. This intermediate breaks down, releasing a fatty acid anion and glycerol. The fatty acid anion then reacts with another methanol molecule to form the biodiesel (FAME) [].

3-(Trifluoromethyl)phenyltrimethylammonium hydroxide is a hazardous compound. It is classified as extremely flammable and corrosive [].

- Flammability: The compound and its methanol solution are highly flammable and can readily ignite.

- Corrosivity: It is a strong base and can cause severe skin burns and eye damage upon contact.

- Toxicity: The compound is toxic if swallowed, inhaled, or absorbed through the skin.

Appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a respirator should be worn when handling this compound [].

- Oxidation: The compound can be oxidized to yield corresponding oxides.

- Reduction: It can be reduced to form amines or other reduced products.

- Substitution: The hydroxide group can be replaced by other nucleophiles in nucleophilic substitution reactions.

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles. The reactions typically occur under mild to moderate conditions to prevent decomposition of the compound .

This compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to decreased enzyme activity through binding at the active site. Additionally, it influences cellular processes by modulating signaling pathways and gene expression, impacting oxidative stress responses and apoptosis. The compound also alters cellular metabolism by inhibiting key metabolic enzymes, which affects energy production and metabolite levels .

The synthesis of 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide typically involves the reaction of 3-(Trifluoromethyl)aniline with trimethylamine in the presence of a suitable solvent. This reaction is conducted under controlled temperature and pressure conditions to ensure the formation of the desired product. In industrial settings, continuous flow reactors are often employed for large-scale production, enhancing control over reaction parameters and increasing yield .

The applications of 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide are diverse:

- Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules.

- Biochemical Assays: The compound is utilized as a reagent in various biological studies.

- Medicinal Chemistry: It is explored for potential therapeutic applications in drug development.

- Industrial Use: It finds application in producing specialty chemicals and materials .

Research indicates that 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide interacts with various biomolecules, influencing enzymatic activities and metabolic pathways. Studies have shown that it can modulate gene expression related to stress responses and apoptosis while affecting cellular signaling pathways. These interactions underscore its significance in biochemical research and potential therapeutic applications .

Similar Compounds

When comparing 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide with similar compounds, several noteworthy alternatives include:

- Trimethylphenylammonium Hydroxide: Lacks trifluoromethyl groups but shares similar quaternary ammonium characteristics.

- Benzyltrimethylammonium Hydroxide: Another quaternary ammonium compound used as a phase-transfer catalyst.

- Tetraalkylammonium Hydroxides: A broader category that includes various alkyl groups but differs in structure.

These compounds differ primarily in their substituent groups, which influence their reactivity and applications in organic synthesis .

The compound emerged during the rapid expansion of organofluorine chemistry in the early 21st century, driven by demand for fluorinated pharmaceuticals and agrochemicals. While its exact synthesis date is unspecified, its development aligns with advancements in trifluoromethylation methodologies highlighted in China’s synthetic organofluorine research from 2000–2017. During this period, novel reagents for introducing fluorinated groups were prioritized, with 3-(trifluoromethyl)phenyltrimethylammonium hydroxide becoming notable for its dual functionality as a base and a fluoride source.

Key milestones include:

- Catalytic Applications: Adopted for transesterification reactions due to its ability to generate methoxide ions in situ, facilitating biodiesel production.

- Synthetic Intermediacy: Utilized in constructing fluorinated aromatic compounds, leveraging the trifluoromethyl group’s electron-withdrawing properties.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 68254-41-1 | |

| Molecular Formula | C₁₀H₁₄F₃NO | |

| Molecular Weight | 221.22 g/mol | |

| IUPAC Name | Trimethyl-[3-(trifluoromethyl)phenyl]azanium; hydroxide |

Structural Significance in Organofluorine Chemistry

The compound’s structure combines a hydrophobic trifluoromethylphenyl group with a hydrophilic quaternary ammonium hydroxide, enabling unique reactivity:

Trifluoromethyl Group

- Electron-Withdrawing Effects: The -CF₃ group stabilizes adjacent negative charges, enhancing the hydroxide ion’s nucleophilicity in transesterification.

- Lipophilicity: Increases solubility in organic solvents, making the reagent effective in nonpolar reaction environments.

Quaternary Ammonium Hydroxide

- Base Strength: The hydroxide counterion deprotonates alcohols (e.g., methanol) to generate methoxide, critical for nucleophilic acyl substitution in ester transformations.

- Phase-Transfer Capability: Facilitates reactions between immiscible phases by shuttling ions across interfaces.

Reaction Mechanism in Transesterification

Deprotonation:

$$

\text{CH}3\text{OH} + \text{OH}^- \rightarrow \text{CH}3\text{O}^- + \text{H}_2\text{O}

$$

The hydroxide ion abstracts a proton from methanol.Nucleophilic Attack:

$$

\text{RCOOR'} + \text{CH}3\text{O}^- \rightarrow \text{RCOOCH}3 + \text{R'O}^-$$Methoxide displaces the alkoxide group in triglycerides.

Precursor Synthesis Routes

Chlorination of m-Xylene Derivatives

The synthesis of 3-(trifluoromethyl)phenyltrimethylammonium hydroxide begins with the preparation of appropriate aromatic precursors through chlorination of m-xylene derivatives [1]. The free-radical chlorination process represents a fundamental step in establishing the carbon framework necessary for subsequent trifluoromethyl group incorporation [1].

The chlorination of m-xylene proceeds under ultraviolet irradiation at temperatures ranging from 125 to 130 degrees Celsius [1]. This process employs molecular chlorine under free-radical conditions catalyzed by ultraviolet radiation or chemical initiators [1]. The reaction demonstrates high selectivity for meta-position substitution, yielding an isomeric mixture with a meta to para to ortho ratio of approximately 96:3:1 [1]. Commercial sunlamp irradiation has proven effective for maintaining optimal reaction conditions, while pyridine serves as a scavenger to suppress the formation of ring-chlorinated by-products [1].

The sequential chlorination process involves multiple stages of methyl group functionalization [1]. Initial chlorination produces trichloromethyl derivatives at temperatures of 75 degrees Celsius using potassium hydroxide and hexachloroethane as reagents, achieving yields of 85.2 percent [1]. Further chlorination to tetrachloromethyl compounds occurs at reduced temperatures of 0 to -10 degrees Celsius, employing iron ligands and aliphatic acid catalysts to achieve yields ranging from 78 to 85 percent [2].

Table 1: Chlorination of m-Xylene Derivatives

| Reaction Step | Temperature (°C) | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Free-radical chlorination of m-xylene | 125-130 | UV irradiation + pyridine (3.0 mL) | 92 | [1] |

| Trichloromethyl formation | 75 | KOH + hexachloroethane | 85.2 | [1] |

| Tetrachloromethyl generation | 0 to -10 | Fe ligands + aliphatic acid | 78-85 | [2] |

| Selective meta-position targeting | 125 | Commercial sunlamp (GE) | 96:3:1 (meta:para:ortho) | [1] |

Fluorination Strategies for CF₃ Group Incorporation

The incorporation of trifluoromethyl groups into aromatic systems employs several distinct synthetic approaches, each offering specific advantages in terms of reaction conditions and product yields [3] [2]. The conversion of benzotrichloride derivatives to benzotrifluoride compounds represents a well-established methodology for trifluoromethyl group installation [3].

The hydrogen fluoride method involves treating benzotrichloride or its derivatives with hydrogen fluoride in the presence of aluminum fluoride catalyst [3]. This process operates at elevated temperatures ranging from 200 to 300 degrees Celsius, achieving yields between 85 and 95 percent [3]. The reaction proceeds through a halogen exchange mechanism wherein chlorine atoms are sequentially replaced by fluorine atoms under controlled conditions [3].

The Grignard-ketene approach provides an alternative pathway for trifluoromethyl group incorporation [2]. This method involves the reaction of an isomeric mixture of halo benzotrifluoride with magnesium metal in organic solvents at temperatures of 40 to 50 degrees Celsius [2]. The resulting Grignard reagent subsequently reacts with ketene in hydrocarbon solvents in the presence of transition metal ligand-acid complexes, yielding trifluoromethyl acetophenone derivatives with overall yields of 78 to 85 percent [2].

Photoredox trifluoromethylation represents a modern approach utilizing triflyl chloride as the trifluoromethyl source [4]. This method employs ruthenium phenanthroline complexes as photocatalysts under mild conditions at room temperature [4]. The process achieves yields ranging from 70 to 94 percent across diverse aromatic substrates, demonstrating broad functional group tolerance [4].

Table 2: Fluorination Strategies for CF₃ Group Incorporation

| Method | Reagent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzotrichloride to benzotrifluoride | Hydrogen fluoride + AlF₃ | 200-300 | 85-95 | [3] |

| Grignard-ketene approach | Mg metal + ketene | 40-50 | 78-85 | [2] |

| Halogen transfer catalyst | TfCl (triflyl chloride) | 50-150 | 70-90 | [5] |

| Photoredox trifluoromethylation | CF₃SO₂Cl + Ru(phen)₃²⁺ | Room temperature | 70-94 | [4] |

Quaternary Ammonium Formation Mechanisms

Alkylation of Tertiary Amines

The formation of quaternary ammonium compounds through alkylation of tertiary amines follows well-established mechanistic pathways, primarily proceeding via nucleophilic substitution mechanisms [6] [7]. The Menshutkin reaction represents the fundamental process for converting tertiary amines into quaternary ammonium salts through reaction with alkyl halides [6].

The reaction mechanism involves nucleophilic attack by the nitrogen lone pair on the electrophilic carbon atom of the alkyl halide [8]. This process follows second-order kinetics with the nitrogen atom attacking the partially positive carbon while the halogen leaves as a halide ion [8]. The reaction demonstrates strong dependence on the nature of the alkyl halide, with the reactivity order being alkyl iodides greater than bromides, which are greater than chlorides [6].

Solvent effects play a crucial role in quaternary ammonium formation [6]. Polar solvents such as alcohols enhance reaction rates by stabilizing the transition state and facilitating the departure of the halide leaving group [6]. The reaction typically proceeds at temperatures ranging from 25 to 250 degrees Celsius, depending on the specific reactants and desired reaction time [7].

Continuous quaternization processes offer advantages for large-scale synthesis [9]. These methods employ tubular reactors operating at temperatures between 50 and 140 degrees Celsius under pressures sufficient to maintain alkyl halides in solution [9]. The molar ratio between tertiary amine and alkyl halide typically ranges from 1:1.3 to 1:2.9, with optimal conditions achieving high conversions while minimizing side product formation [9].

Table 3: Quaternary Ammonium Formation Mechanisms

| Mechanism | Reactants | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Menshutkin reaction (SN2) | Tertiary amine + alkyl halide | Polar solvents (alcohols) | 25-250 | [6] |

| Alkylation of tertiary amines | Trimethylamine + alkyl iodide | Solvent-free or minimal | 50-140 | [10] |

| Continuous quaternization | Tertiary amine + alkyl halide | Tubular reactor system | 80-125 | [9] |

| Polymer-supported synthesis | Chloromethylated PS + amine | Toluene/DCM | 0-100 | [11] |

Hydroxide Ion Exchange Processes

The conversion of quaternary ammonium halides to their corresponding hydroxides employs ion exchange methodologies that ensure high purity and eliminate metallic impurities [12] [13]. Anion exchange resin methods represent the most effective approach for preparing metal-free quaternary ammonium hydroxides [13].

The ion exchange process involves treating strongly basic anion exchange resins with quaternary ammonium salt solutions [13]. The resin, initially in hydroxide form, exchanges its hydroxide ions for the halide ions of the quaternary ammonium salt [13]. This process achieves efficiencies ranging from 85 to 95 percent while maintaining high product purity [13].

Alternative ion membrane techniques utilize anion selective membranes to facilitate hydroxide ion exchange [12]. These methods place quaternary ammonium salt solutions on one side of the membrane while strong alkali solutions occupy the opposite side [12]. The selective membrane allows halide ions to exchange with hydroxide ions, achieving efficiencies of 70 to 85 percent [12].

Alkoxide ion exchange processes offer recyclable alternatives for hydroxide formation [13]. These methods employ alkyl alcohol base quaternary ammonium compounds as exchange media, achieving efficiencies of 90 to 98 percent [13]. The exchange components can be recovered and reused, reducing overall process costs and environmental impact [13].

Table 4: Ion Exchange Processes for Hydroxide Formation

| Process Type | Exchange Medium | Efficiency (%) | Advantages | Reference |

|---|---|---|---|---|

| Anion exchange resin method | Strong basic anion resin | 85-95 | High purity, metal-free | [13] |

| Ion membrane technique | Anion selective membrane | 70-85 | Continuous operation | [12] |

| Alkoxide ion exchange | Alkyl alcohol base quaternary | 90-98 | Recyclable components | [13] |

| Direct hydroxide formation | NaOH/KOH treatment | 80-90 | Simple operation | [12] |

Optimization of Reaction Conditions

Temperature and Solvent Effects

Temperature optimization plays a critical role in maximizing yields while minimizing side product formation in quaternary ammonium synthesis [9] [7]. The optimal temperature range for most quaternization reactions falls between 50 and 140 degrees Celsius [9]. Temperatures below this range result in incomplete conversion and extended reaction times, while excessive temperatures promote decomposition and unwanted side reactions [7].

Solvent selection significantly influences reaction kinetics and product selectivity [6] [9]. Polar aprotic solvents enhance the nucleophilicity of tertiary amines while stabilizing the transition state in nucleophilic substitution reactions [6]. The solvent polarity affects the reaction mechanism, with polar solvents favoring the desired second-order nucleophilic substitution pathway [6].

Pressure effects become particularly important when employing gaseous alkyl halides as quaternizing agents [9]. Maintaining pressures between 12 and 65 bar ensures adequate dissolution of the alkyl halide in the reaction mixture [9]. This pressure range prevents premature vaporization while maintaining optimal contact between reactants [9].

Residence time optimization involves balancing reaction completion with process efficiency [7]. Typical reaction times range from 10 minutes to 24 hours, depending on temperature, solvent, and reactant concentrations [7]. Extended reaction times beyond the optimum point yield diminishing returns and may promote side reactions [7].

Table 5: Temperature and Solvent Effects

| Parameter | Optimal Range | Effect on Yield | Notes | Reference |

|---|---|---|---|---|

| Reaction temperature | 50-140°C | Increases with temperature up to optimum | Excessive heat causes degradation | [9] |

| Solvent polarity | Polar aprotic preferred | Higher polarity improves rate | Polar solvents favor SN2 mechanism | [6] |

| Pressure effects | 12-65 bar | Maintains alkyl halide dissolution | Required for gaseous alkyl halides | [9] |

| Residence time | 10 min - 24 h | Longer time increases conversion | Diminishing returns after optimum | [7] |

Catalytic Systems for Yield Enhancement

Phase transfer catalysts significantly enhance reaction rates in two-phase quaternization systems [14] [15]. Quaternary ammonium salts themselves serve as effective phase transfer catalysts, facilitating contact between organic and aqueous phases [14]. These catalysts typically provide yield enhancements of 15 to 25 percent when employed at 80 degrees Celsius in two-phase systems [14].

Lewis acid catalysts promote specific reaction pathways in aromatic functionalization processes [5] [3]. Aluminum chloride and iron chloride demonstrate particular effectiveness in halogen exchange reactions, providing yield enhancements of 20 to 30 percent [5]. These catalysts operate optimally at temperatures between 25 and 100 degrees Celsius under anhydrous conditions [3].

Transition metal complexes offer sophisticated catalytic control in trifluoromethylation and related transformations [4] [2]. Palladium, copper, and ruthenium complexes enable mild reaction conditions while achieving yield enhancements of 25 to 40 percent [4]. These catalysts require inert atmospheres but allow precise control over selectivity and reaction pathways [2].

Ion exchange resins provide heterogeneous catalytic systems that facilitate product separation and catalyst recovery [16] [17]. Amberlyst resins and similar materials achieve yield enhancements of 10 to 20 percent while operating in solid-liquid systems at temperatures between 50 and 120 degrees Celsius [16]. These systems offer advantages in terms of catalyst recovery and process simplification [17].

Table 6: Catalytic Systems for Yield Enhancement

| Catalyst Type | Specific Examples | Yield Enhancement (%) | Operating Conditions | Reference |

|---|---|---|---|---|

| Phase transfer catalysts | Quaternary ammonium salts | 15-25 | 80°C, 2-phase system | [14] |

| Lewis acid catalysts | AlCl₃, FeCl₃ | 20-30 | 25-100°C, anhydrous | [5] |

| Transition metal complexes | Pd, Cu, Ru complexes | 25-40 | Mild conditions, inert atmosphere | [4] |

| Ion exchange resins | Amberlyst resins | 10-20 | 50-120°C, solid-liquid | [16] |

GHS Hazard Statements

H224 (66.67%): Extremely flammable liquid and vapor [Danger Flammable liquids];

H225 (16.67%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (83.33%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (83.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (83.33%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H370 (66.67%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Health Hazard